Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound with significant relevance in medicinal chemistry. This compound features a unique structure that combines a furan ring with a triazolo-pyrimidine moiety, which is of interest for its potential biological activities. The compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (such as nitrogen, oxygen, or sulfur) in their ring structure.
The synthesis and properties of Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been documented in various chemical databases and literature, including ChemBK and PubChem. The compound is cataloged under the CAS number 1018162-96-3, and its molecular formula is CHNO, with a molar mass of approximately 244.21 g/mol .
The synthesis of Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. Common methods include:
Specific conditions such as temperature, solvents (e.g., dimethylformamide or ethanol), and reaction times are crucial for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm the structure of the final product.
Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions typical for heterocycles:
Reactions are often performed under controlled conditions to prevent degradation or unwanted side reactions. Solvent choice and temperature play critical roles in reaction outcomes.
The mechanism of action for Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may act as antagonists at adenosine receptors or inhibit specific enzymes involved in cellular signaling pathways. The binding affinity and selectivity can be influenced by modifications on the furan or triazole rings.
Studies have shown that modifications on these rings can significantly alter biological activity, suggesting a potential for drug design based on structure-activity relationships.
Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has potential applications in medicinal chemistry due to its biological activity:
Research continues to explore its efficacy and safety profiles in preclinical studies to assess its viability as a pharmaceutical agent.
Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate belongs to the fused polycyclic heterocycle category, characterized by multiple interconnected ring systems sharing atoms with distinct heteroatom compositions:
Table 1: Key Structural Features and Their Implications
Structural Element | Chemical Characteristics | Biochemical Significance |
---|---|---|
[1,2,4]Triazolo[1,5-a]pyrimidine | Planar bicyclic system with 4 nitrogen atoms | Facilitates DNA/protein interaction via π-stacking and H-bonding |
Furan-2-yl substituent | Electron-rich heteroaromatic ring (O-atom) at position 7 | Enhances binding to hydrophobic pockets; modulates electron distribution |
Methyl carboxylate | Polar ester group at position 2 | Balances lipophilicity/hydrophilicity; synthetic handle for derivatization |
Bond length analysis reveals characteristic patterns: The C7-C(furan) bond length (approximately 1.47 Å) indicates significant conjugation between the fused system and the furan ring. Nitrogen-nitrogen bonds within the triazole ring measure approximately 1.32-1.35 Å, typical for aromatic systems. Torsional angles between the triazolopyrimidine plane and furan ring typically measure less than 15°, maintaining near-planar geometry that optimizes electronic delocalization across the hybrid system [1] [4]. This extended conjugation is evidenced by ultraviolet-visible absorption spectra showing strong absorbance in the 280-320 nm range.
The structural components of methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate are embedded within established privileged scaffolds recognized for broad bioactivity:
1,2,4-Triazole Privileged Scaffold: The 1,2,4-triazole nucleus appears in numerous clinically approved drugs spanning antifungal (fluconazole, voriconazole), antiviral (ribavirin), anticancer (anastrozole), and central nervous system agents (alprazolam). This heterocycle contributes to target binding through multiple mechanisms: nitrogen atoms serve as hydrogen-bond acceptors/donors, the aromatic system enables π-π stacking, and the ring's dipole moment facilitates interactions with protein cavities. The scaffold's metabolic stability and bioavailability enhancements are well-documented [3].
Triazolopyrimidine Bioactive Derivatives: Molecular hybridization strategies frequently combine triazole and pyrimidine pharmacophores to enhance biological activity. Recent studies demonstrate triazolopyrimidine derivatives exhibiting:
Table 2: Approved Drugs Containing Triazole and Pyrimidine Components
Drug Name | Therapeutic Category | Core Structural Motifs | Target/Mechanism |
---|---|---|---|
Ribavirin | Antiviral | 1,2,4-Triazole + ribose | RNA synthesis inhibitor |
Anastrozole | Anticancer (breast) | 1,2,4-Triazole + benzonitrile | Aromatase inhibitor |
Voriconazole | Antifungal | 1,2,4-Triazole + fluoropyrimidine | CYP51/lanosterol demethylase inhibitor |
Pimodivir (Phase III) | Antiviral (influenza) | Pyrimidine + benzimidazole | Cap-binding inhibitor of RdRP |
The investigation of methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is driven by compelling evidence of its biological potency and synthetic accessibility:
Blockade of intranuclear translocation of polymerase acidic protein (PA) via cytoplasmic complex disruptionMolecular modeling indicates the furan-triazolopyrimidine component occupies a hydrophobic region within the PA-PB1 interface, with the ester carbonyl forming critical hydrogen bonds with glutamine 408 (Gln408) [1]. The methyl carboxylate at position 2 enhances cellular permeability relative to carboxylic acid analogs, potentially improving bioavailability.
Synthetic Versatility and Structure-Activity Relationship Exploration: The compound serves as a multifunctional building block for medicinal chemistry optimization:
Table 3: Synthetic Pathways to Key Derivatives
Reaction Type | Reagents/Conditions | Structural Modification | Biological Impact |
---|---|---|---|
Ester hydrolysis | NaOH/H~2~O; reflux | Carboxylate formation at position 2 | Enhanced target binding; reduced cell permeability |
Amide formation | Amines; DMF, 80-100°C | Carboxamide derivatives at position 2 | Tunable steric/electronic profiles; improved potency |
Nucleophilic displacement | POCl~3~; reflux; then amines/alcohols | Chlorination at position 7 or ester exchange | Access to diverse C7-substituted analogs |
Suzuki coupling | Arylboronic acids; Pd(PPh~3~)~4~ | Furan replacement with aryl groups | Exploration of hydrophobic pocket interactions |
The strategic integration of furan, triazole, pyrimidine, and carboxylate functionalities creates a molecular framework with exceptional potential for rational drug design across therapeutic areas. Its balanced physicochemical properties (molecular weight ≈ 285 g/mol, calculated logP ≈ 1.8) align with Lipinski's criteria for drug-likeness, while the synthetic tractability enables rapid analog generation for structure-activity relationship exploration and lead optimization campaigns.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0